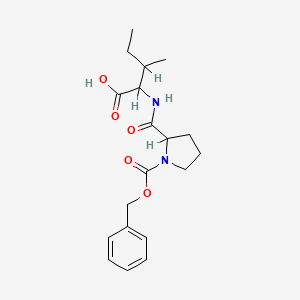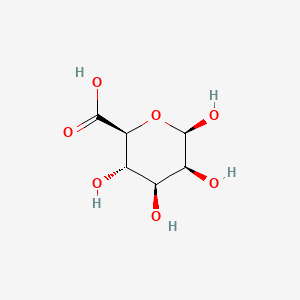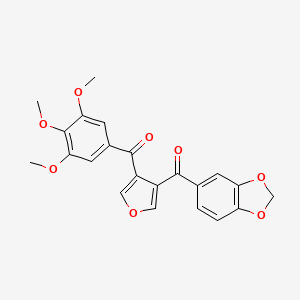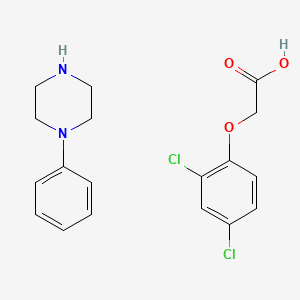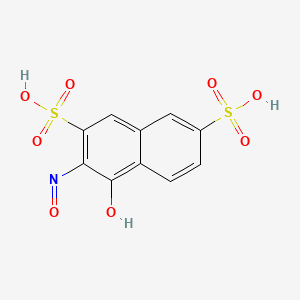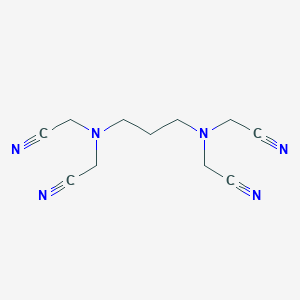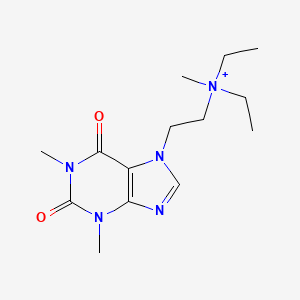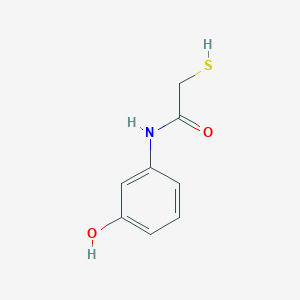
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of functional groups, selective deoxygenation, and the introduction of various substituents. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to protect hydroxyl groups during the reaction.
Deoxygenation: Selective removal of oxygen atoms from specific positions on the uridine molecule.
Substitution Reactions: Introduction of the 4-methoxyphenyl, diphenylmethyl, and octahydro-1H-azonin-1-yl groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or stability.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this one are often used to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA, leading to chain termination or other disruptions in nucleic acid synthesis.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, this compound could be used in the development of new pharmaceuticals or as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of this compound likely involves its incorporation into nucleic acids, where it can disrupt normal synthesis and function. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: A simpler analog lacking the additional substituents.
5-Methyluridine: Another analog with a methyl group at the 5-position.
2’,3’-Dideoxycytidine: A similar compound with a cytosine base instead of uracil.
Uniqueness
The uniqueness of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its complex structure, which includes multiple substituents that can modulate its biological activity and chemical properties. This makes it a valuable tool for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
134963-41-0 |
|---|---|
Fórmula molecular |
C38H45N3O5 |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-(azonan-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H45N3O5/c1-28-26-41(37(43)39-35(28)42)36-34(40-23-13-5-3-4-6-14-24-40)25-33(46-36)27-45-38(29-15-9-7-10-16-29,30-17-11-8-12-18-30)31-19-21-32(44-2)22-20-31/h7-12,15-22,26,33-34,36H,3-6,13-14,23-25,27H2,1-2H3,(H,39,42,43)/t33-,34+,36+/m0/s1 |
Clave InChI |
YWMXEYGATBVZFA-GABYNLOESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


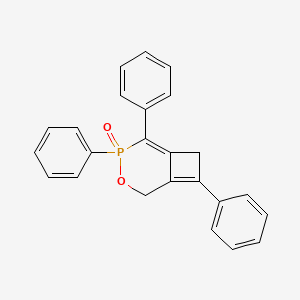
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

